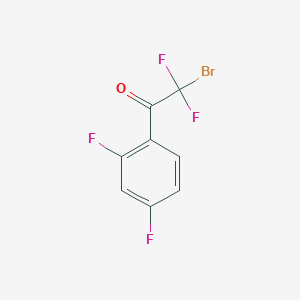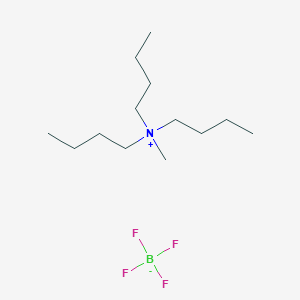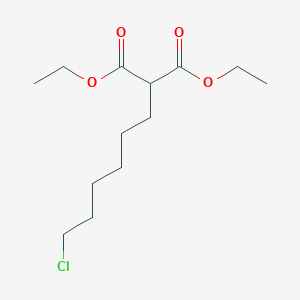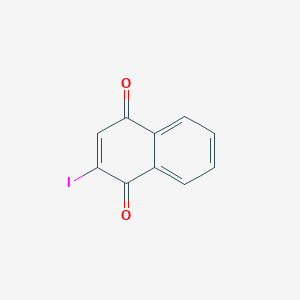
2-Iodonaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodonaphthalene-1,4-dione is an organic compound with the molecular formula C10H5IO2 It is a derivative of naphthoquinone, where an iodine atom is substituted at the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Iodonaphthalene-1,4-dione can be synthesized through the oxidative addition of iodine to 1,4-naphthoquinone in the presence of an alkylamine. This reaction typically yields 2-iodo-3-(alkylamino)naphthalene-1,4-diones in 33-70% yield . The reaction conditions involve the use of molecular iodine, which is favored due to its high catalytic activity, low cost, and tolerance to air and moisture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative addition reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, to form 2-amino-1,4-naphthoquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of 2-amino-1,4-naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-Iodonaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-iodonaphthalene-1,4-dione involves its interaction with biological molecules through oxidative stress pathways. The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells. It also interacts with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Hydroxynaphthalene-1,4-dione (Lawsone): A natural product with significant biological activity, used in the synthesis of Mannich bases.
2-Amino-1,4-naphthoquinone: A derivative formed through substitution reactions, exhibiting similar bioactive properties.
Uniqueness: 2-Iodonaphthalene-1,4-dione is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
Número CAS |
35079-24-4 |
|---|---|
Fórmula molecular |
C10H5IO2 |
Peso molecular |
284.05 g/mol |
Nombre IUPAC |
2-iodonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5IO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H |
Clave InChI |
IEYTYHPAPAAGCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
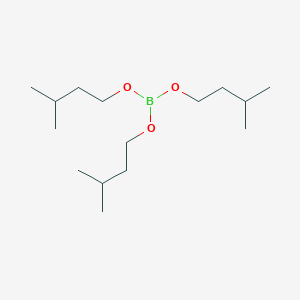

![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

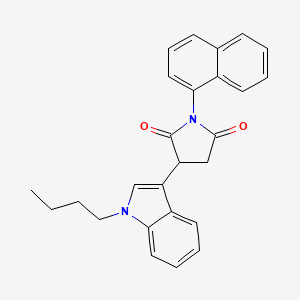
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
